molecular formula C7H14N2O B13061700 3-Amino-7-methylazepan-2-one

3-Amino-7-methylazepan-2-one

Cat. No.: B13061700
M. Wt: 142.20 g/mol
InChI Key: MRSIEAYNRACDJS-UHFFFAOYSA-N
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Description

3-Amino-7-methylazepan-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O It is a derivative of azepane, featuring an amino group at the third position and a methyl group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-methylazepan-2-one typically involves the formation of the azepane ring followed by the introduction of the amino and methyl groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of a suitable diamine with a carbonyl compound can yield the azepane ring, which can then be functionalized to introduce the amino and methyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the cyclization and functionalization reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-7-methylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products Formed:

Scientific Research Applications

3-Amino-7-methylazepan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-7-methylazepan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 3-Amino-1-methylazepan-2-one
  • 3-Amino-5-methylazepan-2-one
  • 3-Amino-7-ethylazepan-2-one

Comparison: 3-Amino-7-methylazepan-2-one is unique due to the specific positioning of the amino and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in drug development and other applications .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-amino-7-methylazepan-2-one

InChI

InChI=1S/C7H14N2O/c1-5-3-2-4-6(8)7(10)9-5/h5-6H,2-4,8H2,1H3,(H,9,10)

InChI Key

MRSIEAYNRACDJS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C(=O)N1)N

Origin of Product

United States

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